molecular formula C16H25NO B181569 N-(3,5-Ditert-butylphenyl)acetamide CAS No. 37055-54-2

N-(3,5-Ditert-butylphenyl)acetamide

Cat. No. B181569
CAS RN: 37055-54-2
M. Wt: 247.38 g/mol
InChI Key: PWXBXAZNZMAXED-UHFFFAOYSA-N
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Description

N-(3,5-Ditert-butylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is synthesized through a multi-step process.

Mechanism Of Action

The mechanism of action of N-(3,5-Ditert-butylphenyl)acetamide is not fully understood. However, studies have suggested that N-(3,5-Ditert-butylphenyl)acetamide acts by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(3,5-Ditert-butylphenyl)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Biochemical And Physiological Effects

N-(3,5-Ditert-butylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3,5-Ditert-butylphenyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3,5-Ditert-butylphenyl)acetamide has also been shown to reduce the levels of ROS and to increase the activity of antioxidant enzymes in cells. In vivo studies have shown that N-(3,5-Ditert-butylphenyl)acetamide can reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and multiple sclerosis.

Advantages And Limitations For Lab Experiments

N-(3,5-Ditert-butylphenyl)acetamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. N-(3,5-Ditert-butylphenyl)acetamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(3,5-Ditert-butylphenyl)acetamide has some limitations, including its low solubility in water and its limited availability in some regions.

Future Directions

There are several future directions for research on N-(3,5-Ditert-butylphenyl)acetamide. One direction is to investigate the potential of N-(3,5-Ditert-butylphenyl)acetamide as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore the use of N-(3,5-Ditert-butylphenyl)acetamide as a catalyst in organic synthesis reactions. Additionally, further research is needed to elucidate the mechanism of action of N-(3,5-Ditert-butylphenyl)acetamide and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of N-(3,5-Ditert-butylphenyl)acetamide involves a multi-step process that includes the reaction of 3,5-ditert-butylphenol with acetic anhydride, followed by the reaction of the resulting product with ammonia. The final product is obtained through recrystallization from ethanol. The purity of the final product is determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3,5-Ditert-butylphenyl)acetamide has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, N-(3,5-Ditert-butylphenyl)acetamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions. In organic synthesis, N-(3,5-Ditert-butylphenyl)acetamide has been used as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
In medicinal chemistry, N-(3,5-Ditert-butylphenyl)acetamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(3,5-Ditert-butylphenyl)acetamide has been investigated as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3,5-Ditert-butylphenyl)acetamide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

CAS RN

37055-54-2

Product Name

N-(3,5-Ditert-butylphenyl)acetamide

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(3,5-ditert-butylphenyl)acetamide

InChI

InChI=1S/C16H25NO/c1-11(18)17-14-9-12(15(2,3)4)8-13(10-14)16(5,6)7/h8-10H,1-7H3,(H,17,18)

InChI Key

PWXBXAZNZMAXED-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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